Picomolar BCL-XL Binding Affinity with >1000-Fold Selectivity Over BCL-2
A-1155463 exhibits picomolar binding affinity for BCL-XL (Ki < 0.01 nM) and >1000-fold weaker binding to BCL-2 (Ki = 80 nM) [1]. This selectivity profile contrasts sharply with navitoclax, which binds both BCL-2 and BCL-XL with high affinity (Ki values ≤1 nM for both targets) [2]. The >8000-fold selectivity window of A-1155463 (calculated as BCL-2 Ki / BCL-XL Ki = 80 nM / <0.01 nM = >8000) ensures that observed biological effects are attributable specifically to BCL-XL inhibition rather than combined BCL-2/BCL-XL suppression.
| Evidence Dimension | Binding affinity and target selectivity |
|---|---|
| Target Compound Data | BCL-XL Ki < 0.01 nM; BCL-2 Ki = 80 nM; BCL-W Ki = 19 nM; MCL-1 Ki > 440 nM |
| Comparator Or Baseline | Navitoclax (ABT-263): BCL-2, BCL-XL, and BCL-W Ki values all ≤1 nM |
| Quantified Difference | >8000-fold selectivity for BCL-XL over BCL-2 (versus ~1-fold for navitoclax) |
| Conditions | Fluorescence polarization competition assays using BCL-2 family protein BH3-binding grooves |
Why This Matters
Procurement of A-1155463 rather than navitoclax is essential when the experimental objective requires unambiguous attribution of apoptotic effects to BCL-XL inhibition without confounding BCL-2 co-inhibition.
- [1] Tao ZF, Hasvold L, Wang L, Wang X, Petros AM, Park CH, Boghaert ER, Catron ND, Chen J, Colman PM, Czabotar PE, Deshayes K, Fairbrother WJ, Flygare JA, Hymowitz SG, Jin S, Judge RA, Koehler MF, Kovar PJ, Lessene G, Mitten MJ, Ndubaku CO, Nimmer P, Purkey HE, Oleksijew A, Phillips DC, Sleebs BE, Smith BJ, Smith ML, Tahir SK, Watson KG, Xiao Y, Xue J, Zhang H, Zobel K, Rosenberg SH, Tse C, Leverson JD, Elmore SW, Souers AJ. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity. ACS Med Chem Lett. 2014 Oct 9;5(10):1088-1093. View Source
- [2] Tse C, Shoemaker AR, Adickes J, Anderson MG, Chen J, Jin S, Johnson EF, Marsh KC, Mitten MJ, Nimmer P, Roberts L, Tahir SK, Xiao Y, Yang X, Zhang H, Fesik S, Rosenberg SH, Elmore SW. ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor. Cancer Res. 2008 May 1;68(9):3421-8. View Source
